molecular formula C7H9FNO3S+ B12827367 1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonic acid

1-Fluoro-4,6-dimethylpyridin-1-ium-2-sulfonic acid

Cat. No.: B12827367
M. Wt: 206.22 g/mol
InChI Key: PCUDTDNTOMIWJB-UHFFFAOYSA-O
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Description

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is an organic compound with the molecular formula C7H8FNO3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate typically involves the fluorination of 4,6-dimethylpyridine. The reaction is carried out under controlled conditions using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The reaction is usually performed in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of N-Fluoro-4,6-dimethylpyridinium-2-sulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with N-Fluoro-4,6-dimethylpyridinium-2-sulfonate include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide at room temperature .

Major Products Formed

The major products formed from reactions involving N-Fluoro-4,6-dimethylpyridinium-2-sulfonate depend on the type of nucleophile used. For example, reactions with amines yield fluorinated amines, while reactions with thiols produce fluorinated thiols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fluoro-4,6-dimethylpyridinium-2-sulfonate is unique due to its specific structure, which provides distinct reactivity and selectivity in fluorination reactions. Its ability to introduce fluorine atoms into organic molecules under mild conditions makes it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C7H9FNO3S+

Molecular Weight

206.22 g/mol

IUPAC Name

1-fluoro-4,6-dimethylpyridin-1-ium-2-sulfonic acid

InChI

InChI=1S/C7H8FNO3S/c1-5-3-6(2)9(8)7(4-5)13(10,11)12/h3-4H,1-2H3/p+1

InChI Key

PCUDTDNTOMIWJB-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=[N+](C(=C1)S(=O)(=O)O)F)C

Origin of Product

United States

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